![molecular formula C24H23ClN2O4S B2989965 5-chloro-2-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 1005293-67-3](/img/structure/B2989965.png)
5-chloro-2-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Overview
Description
“5-chloro-2-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is an organic compound . It has been reported as an intermediate in the synthesis of glyburide .
Molecular Structure Analysis
The molecular weight of this compound is 368.84 . The linear formula is ClC6H3(OCH3)CONHCH2C6H4SO2NH2 .Physical And Chemical Properties Analysis
The melting point of this compound is between 209-214 °C .Scientific Research Applications
The compound 5-chloro-2-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has been reported in various scientific research contexts. Below are some of the applications based on the information available:
Synthesis of Glyburide
This compound has been reported as an intermediate in the synthesis of glyburide, a medication used to treat type 2 diabetes .
Inflammasome Inhibition
A novel pharmacologic inhibitor related to this compound limits myocardial injury after ischemia-reperfusion in mice, indicating its potential application in cardiovascular research .
Antimicrobial Potential
Some derivatives have shown good antimicrobial potential, suggesting applications in combating bacterial infections .
Antiproliferative and Antiviral Activities
Indole derivatives synthesized from related compounds have been tested for in vitro antiproliferative and antiviral activities against various human cell lines .
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in the treatment of various disorders, including cancer and microbial infections .
Mode of Action
It’s known that similar compounds interact with their targets to induce changes at the molecular level, which can lead to various biological effects .
Pharmacokinetics
Similar compounds are known to have various pharmacokinetic properties that can impact their bioavailability .
Result of Action
Similar compounds are known to have various biologically vital properties, including anti-cancer and anti-microbial effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and efficacy .
properties
IUPAC Name |
5-chloro-2-methoxy-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O4S/c1-16-5-9-20(10-6-16)32(29,30)27-13-3-4-17-14-19(8-11-22(17)27)26-24(28)21-15-18(25)7-12-23(21)31-2/h5-12,14-15H,3-4,13H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSGOCHTPCFQGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=C(C=CC(=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide |
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